molecular formula C12H15N B1393000 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] CAS No. 850875-62-6

2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]

Cat. No. B1393000
M. Wt: 173.25 g/mol
InChI Key: SGMNNJVCACUQMU-UHFFFAOYSA-N
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Description

2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] (DCI) is a cyclic organic compound that has been studied for its potential medicinal applications and its use in laboratory experiments. DCI is a bicyclic molecule with a nitrogen bridge between two cyclobutane rings. It is a member of the isoquinoline family of compounds and is a derivative of the cyclobutane ring system. DCI has been studied for its potential medicinal applications and its use in laboratory experiments.

Scientific Research Applications

Antitubercular Activity

A novel series of spiro(isoquinoline-3,5'-isoxazol)-4-ones, which include compounds related to 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline], have shown promising antitubercular activity. These compounds were synthesized through a regio and stereoselective 1,3-dipolar cycloaddition, and their structures were confirmed through various spectroscopic techniques. The antitubercular activity of these compounds was evaluated, indicating potential applications in the treatment of tuberculosis (Hadda et al., 2007).

Biological Activity and Anticholinesterase Activity

The compound spiro [4-hydroxycyclohexane-1, 4'-2', 3'-dihydro-6'-methoxy-2'-methyl-1'H-isoquinoline] was synthesized to test its biological activity, specifically its anticholinesterase activity. The synthesis involved a sequence of reactions, including the Schmidt reaction. However, it exhibited considerably lower anticholinesterase activity compared to galanthamine, suggesting limited potential in this specific domain (Shirai et al., 1969).

Synthesis of Spiro Isoquinoline Derivatives

An efficient synthesis method for spiro-tetrahydroisoquinoline derivatives, related to 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline], has been developed. This process involves 1,4-dipolar cycloaddition of zwitterions resulting from isoquinoline and acetylene esters. This method is significant for its good yields, ease of product purification, and no requirement for an inert atmosphere. The structures of the products were confirmed spectroscopically (Alizadeh et al., 2014).

Synthesis for Various Applications

The synthesis of 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine], a derivative of 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline], has been reported. This synthesis used N-(2-nitrophenyl)sulfonyl as both an activating and protecting group, highlighting a high-yield process that can be applied in various scientific research contexts (Liu et al., 2006).

properties

IUPAC Name

spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-2-5-11-10(4-1)8-13-9-12(11)6-3-7-12/h1-2,4-5,13H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMNNJVCACUQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNCC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679480
Record name 2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]

CAS RN

850875-62-6
Record name 2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]
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2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]
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2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]
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2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]
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2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]
Reactant of Route 6
2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]

Citations

For This Compound
1
Citations
H Chi, H Li, B Liu, R Ye, H Wang, YL Guo, Q Tan, B Xu - Iscience, 2019 - cell.com
Heterocycles are prevalent constituents of many marketing drugs and biologically active molecules to meet modern medical challenges. Isocyanide insertion into C(sp 3 )–H bonds is …
Number of citations: 11 www.cell.com

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